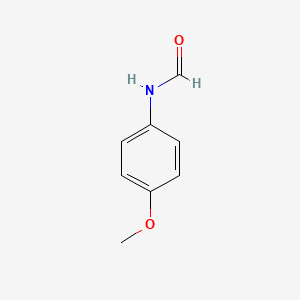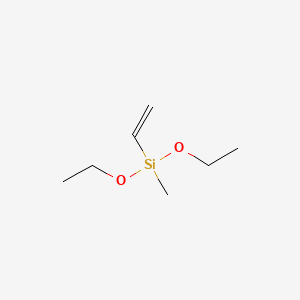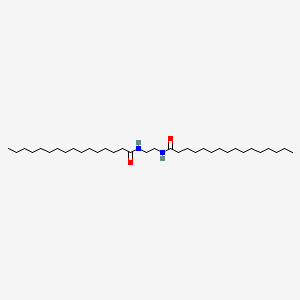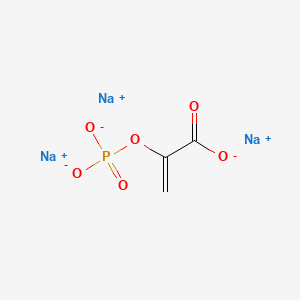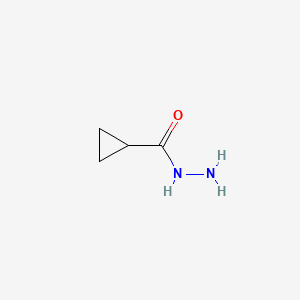
Cyclopropanecarbohydrazide
概要
説明
Cyclopropanecarbohydrazide is a chemical compound with the molecular formula C4H8N2O and a molecular weight of 100.119112. It is also known by other names such as cyclopropanecarboxylic acid hydrazide1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Cyclopropanecarbohydrazide. However, a related compound, a novel series of cyclopropane carbohydrazides, has been synthesized via Knoevenagel condensation of 2-furfuraldehyde with malonic acid3.Molecular Structure Analysis
Cyclopropanecarbohydrazide contains a total of 15 bonds, including 7 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 three-membered ring, and 1 N hydrazine4.
Chemical Reactions Analysis
I couldn’t find specific chemical reactions involving Cyclopropanecarbohydrazide. However, it’s worth noting that cyclopropane derivatives have shown a wide range of biological activities and have been used as versatile building blocks in organic syntheses3.Physical And Chemical Properties Analysis
Cyclopropanecarbohydrazide is a solid at room temperature1. Its physical and chemical properties are largely determined by its molecular structure, which includes a cyclopropane ring and a carbohydrazide group124.科学的研究の応用
Biological Activities of Cyclopropanes
Cyclopropanes, including derivatives like cyclopropanecarbohydrazide, have a variety of biological systems modulated by their presence. They exhibit a range of activities such as antibiotic, antiviral, antifungal, and insecticidal, along with roles in plant growth control and fruit ripening. They also possess properties such as enzyme and gluconeogenesis inhibitions and neurochemical activity. Cyclopropanes are key components in many biosynthetic processes and are used in the synthesis of various drugs. They serve as major components in tuberculosis cell membranes and are effective in inhibiting key processes in fatty acid desaturation cycles (Salaün & Baird, 1995).
Enhancement of Drug Properties
The cyclopropane ring, found in compounds like cyclopropanecarbohydrazide, is increasingly used in drug development. It contributes significantly by enhancing potency and reducing off-target effects in drug molecules. The cyclopropane ring's structural features, like its coplanarity and enhanced π-character of C-C bonds, make it valuable in the transition of drug candidates from preclinical to clinical stages (Talele, 2016).
Anticancer Applications
Cyclopropanecarbohydrazide derivatives have been synthesized and evaluated for their potential anticancer activity. Some derivatives showed promising activity against cancer cell lines at micromolar concentrations. The mechanisms responsible for this bioactivity were also validated using in silico methods at the anticancer target, indicating the potential of cyclopropanecarbohydrazide in cancer treatment (Swamy et al., 2016).
Enzymatic Chemistry in Biosynthesis
Cyclopropane-containing compounds, like cyclopropanecarbohydrazide, play a crucial role in the biosynthesis of various natural products. These compounds, known for their antibiotic and antitumor properties, are involved in key enzymatic reactions leading to the formation of biologically active structures (Thibodeaux, Chang, & Liu, 2012).
Synthetic Applications
Cyclopropanes, including cyclopropanecarbohydrazide, are used in stereoselective synthesis, a vital aspect of organic chemistry. They serve as basic structural elements in creating awide range of compounds, demonstrating their versatility in synthetic applications. Cyclopropanes are utilized in the synthesis of more functionalized cycloalkanes and acyclic compounds, with a focus on enantioselective synthesis and study of bonding features (Lebel, Marcoux, Molinaro, & Charette, 2003).
Medicinal Chemistry and Drug Design
Cyclopropane derivatives, including cyclopropanecarbohydrazide, are important design elements in medicinal chemistry. They are present in various drug compounds and contribute to the development of lead-like compounds, fragments, and building blocks in drug discovery. Their structural and electronic features are exploited to address multiple challenges in drug discovery, such as enhancing potency and selectivity (Chawner, Cases-Thomas, & Bull, 2017).
Conformational Restriction in Bioactive Compounds
Cyclopropanes, like cyclopropanecarbohydrazide, are used in restricting the conformation of biologically active compounds, improving activity, and investigating bioactive conformations. This approach is exemplified in the synthesis of conformationally restricted analogues of histamine, where the cyclopropane ring is used to create chiral cyclopropane units with differentiated functionalities (Kazuta, Matsuda, & Shuto, 2002).
Catalytic and Asymmetric Synthesis
Cyclopropanes, including cyclopropanecarbohydrazide derivatives, are central in catalytic and asymmetric synthesis. They are used in the preparation of enantiomerically enriched cyclopropanes, demonstrating their significance in organic synthesis. This synthetic route underlines the power of cyclopropanes in creating a variety of polysubstituted compounds (Dian & Marek, 2018).
Safety And Hazards
Cyclopropanecarbohydrazide is classified as toxic if swallowed5. It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound5.
将来の方向性
While I couldn’t find specific future directions for Cyclopropanecarbohydrazide, the field of cyclopropane derivatives is active and diverse. These compounds have shown a wide range of biological activities, suggesting potential future directions in medicinal chemistry and drug discovery3.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the cited sources or consult a chemistry professional.
特性
IUPAC Name |
cyclopropanecarbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c5-6-4(7)3-1-2-3/h3H,1-2,5H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYKIEHOOZWARC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219776 | |
| Record name | Cyclopropanecarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropanecarbohydrazide | |
CAS RN |
6952-93-8 | |
| Record name | Cyclopropanecarbohydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6952-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanecarbohydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006952938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6952-93-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70850 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopropanecarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropanecarbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.393 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



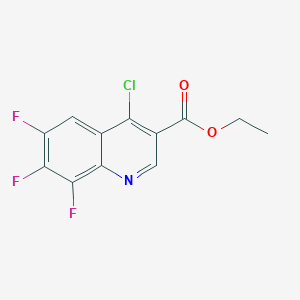
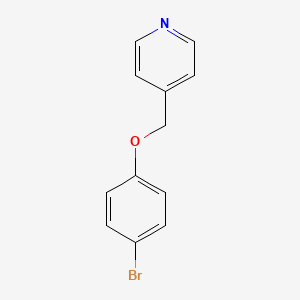
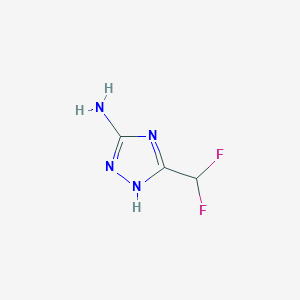
![{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine](/img/structure/B1346750.png)
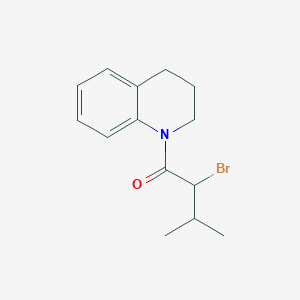
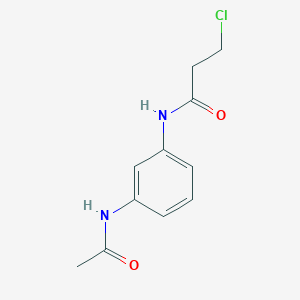
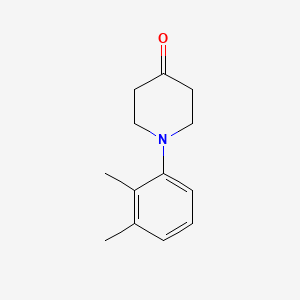
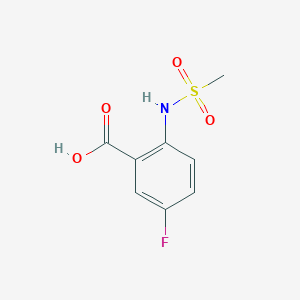
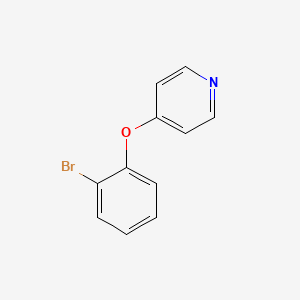
![10-chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile](/img/structure/B1346777.png)
